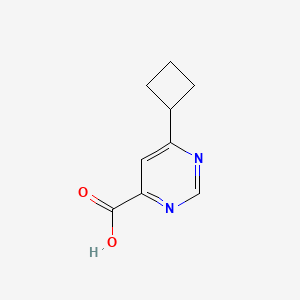
N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H18N2. It is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through various methods. One common approach involves the reaction of N,N-dimethyl-1-(prop-2-yn-1-yl)amine with piperidine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as N,N-dimethyl-2-propyn-1-amine and N-methyl-N-propargylbenzylamine. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine is unique due to its specific combination of a piperidine ring with a dimethylamino and propynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpiperidin-3-amine |
InChI |
InChI=1S/C10H18N2/c1-4-7-12-8-5-6-10(9-12)11(2)3/h1,10H,5-9H2,2-3H3 |
InChI Key |
ZCJQEMAGWZTRTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15260654.png)


![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B15260663.png)
![Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15260668.png)
![6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15260671.png)
![Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate](/img/structure/B15260676.png)
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B15260694.png)

